1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea typically involves the reaction of 2-chloroethylamine with 3-methyl-4-indanyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea involves its interaction with specific molecular targets. The chloroethyl group may form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The indanyl moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(4-indanyl)urea: Lacks the methyl group on the indanyl ring.
1-(2-Bromoethyl)-3-(3-methyl-4-indanyl)urea: Contains a bromoethyl group instead of a chloroethyl group.
1-(2-Chloroethyl)-3-(3-methyl-5-indanyl)urea: Has a different substitution pattern on the indanyl ring.
Uniqueness
1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the chloroethyl group allows for specific reactivity, while the indanyl moiety provides structural stability and potential biological activity.
Properties
CAS No. |
102433-55-6 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3-methyl-2,3-dihydro-1H-inden-4-yl)urea |
InChI |
InChI=1S/C13H17ClN2O/c1-9-5-6-10-3-2-4-11(12(9)10)16-13(17)15-8-7-14/h2-4,9H,5-8H2,1H3,(H2,15,16,17) |
InChI Key |
FATMBAKSRGVTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C(=CC=C2)NC(=O)NCCCl |
Origin of Product |
United States |
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